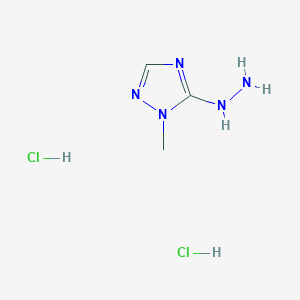

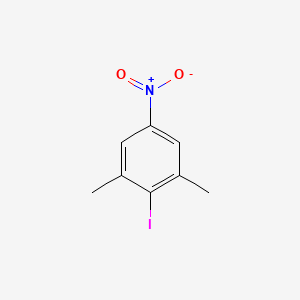

![molecular formula C70H82N2O8 B11715155 4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)

4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and heptyl chains, making it a subject of interest for researchers in chemistry and materials science.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4,5-Bis{[(4-Heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1,8-diyl bis(4-Heptylbenzoat) umfasst mehrere Schritte, die typischerweise mit der Herstellung von Zwischenverbindungen beginnen. Der Prozess beinhaltet oft:

Bildung des Anthracen-Kerns: Der Anthracen-Kern wird durch eine Reihe von Reaktionen synthetisiert, die aromatische Verbindungen und Katalysatoren beinhalten.

Anbindung von Heptylketten: Die Heptylketten werden durch Alkylierungsreaktionen unter Verwendung von Reagenzien wie Heptyl-bromid eingeführt.

Bildung von Amidbindungen: Die Carbonylgruppen werden durch Acylierungsreaktionen eingeführt, gefolgt von der Bildung von Amidbindungen mit dem Anthracen-Kern.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese mit automatisierten Reaktoren und kontinuierlichen Durchflussverfahren umfassen. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei oft Folgendes berücksichtigt wird:

Kontrollierte Temperatur und Druck: Einhaltung bestimmter Temperatur- und Druckbedingungen, um die Reaktionen zu erleichtern.

Einsatz von Katalysatoren: Einsatz von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeit und Selektivität.

Reinigungstechniken: Einsatz von Chromatographie- und Kristallisationsmethoden zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,5-Bis{[(4-Heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1,8-diyl bis(4-Heptylbenzoat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen mit Reagenzien wie Brom oder Salpetersäure eingehen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

Substitutionsreagenzien: Brom, Salpetersäure, Schwefelsäure.

Wichtige gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinonen führen, während Substitutionsreaktionen Halogen- oder Nitrogruppen in die aromatischen Ringe einführen können.

Wissenschaftliche Forschungsanwendungen

4,5-Bis{[(4-Heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1,8-diyl bis(4-Heptylbenzoat) hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendung als Baustein zur Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen.

Biologie: Untersuchung auf seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.

Medizin: Erforschung seiner potenziellen Verwendung in Medikamententrägersystemen und als therapeutisches Mittel.

Industrie: Einsatz bei der Entwicklung fortschrittlicher Materialien wie Polymere und Beschichtungen aufgrund seiner einzigartigen strukturellen Eigenschaften.

Wirkmechanismus

Der Wirkmechanismus von 4,5-Bis{[(4-Heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1,8-diyl bis(4-Heptylbenzoat) beinhaltet Wechselwirkungen mit spezifischen molekularen Zielstrukturen und Wegen. Die Verbindung kann:

An Enzyme binden: Hemmung oder Aktivierung von Enzymen, die an verschiedenen biochemischen Wegen beteiligt sind.

Mit DNA interagieren: Bindung an DNA und Beeinflussung der Genexpression und Replikation.

Zelluläre Signalübertragung modulieren: Beeinflussung von zellulären Signalwegen, die zu Veränderungen im Zellverhalten und der Zellfunktion führen.

Wirkmechanismus

The mechanism of action of 4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate) involves interactions with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

Interact with DNA: Bind to DNA and affect gene expression and replication.

Modulate Cellular Signaling: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4,5-Bis(diphenylphosphino)-9,9-dimethylxanthen: Bekannt für seine Verwendung in der Katalyse und Koordinationschemie.

9,9-Bis(4-hydroxyphenyl)fluoren: Wird bei der Synthese von Polymeren verwendet und dient als Vorstufe für verschiedene organische Verbindungen.

Einzigartigkeit

4,5-Bis{[(4-Heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracen-1,8-diyl bis(4-Heptylbenzoat) zeichnet sich durch seine einzigartige Kombination aus aromatischen Ringen und Heptylketten aus, die ihm spezifische chemische und physikalische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C70H82N2O8 |

|---|---|

Molekulargewicht |

1079.4 g/mol |

IUPAC-Name |

[4,5-bis[(4-heptylbenzoyl)amino]-8-(4-heptylbenzoyl)oxy-9,10-dioxoanthracen-1-yl] 4-heptylbenzoate |

InChI |

InChI=1S/C70H82N2O8/c1-5-9-13-17-21-25-49-29-37-53(38-30-49)67(75)71-57-45-47-59(79-69(77)55-41-33-51(34-42-55)27-23-19-15-11-7-3)63-61(57)65(73)62-58(72-68(76)54-39-31-50(32-40-54)26-22-18-14-10-6-2)46-48-60(64(62)66(63)74)80-70(78)56-43-35-52(36-44-56)28-24-20-16-12-8-4/h29-48H,5-28H2,1-4H3,(H,71,75)(H,72,76) |

InChI-Schlüssel |

HEYDGMHJGUVWIB-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)OC(=O)C4=CC=C(C=C4)CCCCCCC)C(=O)C5=C(C=CC(=C5C3=O)NC(=O)C6=CC=C(C=C6)CCCCCCC)OC(=O)C7=CC=C(C=C7)CCCCCCC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6S-(6alpha,7beta,7aalpha)]-7,7a-Dihydro-7-hydroxy-6-methoxy-4H-furo[3,2-c]pyran-2(6H)-one](/img/structure/B11715072.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-chloro-4-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11715079.png)

![(3aS,3bR,9aR,9bS,11aS)-1-hydroxy-9a,11a-dimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11715115.png)

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)

![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)

![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)